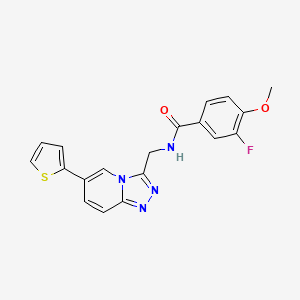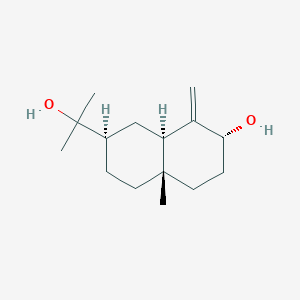
Eudesm-4(15)-ene-3alpha,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudesm-4(15)-ene-3alpha,11-diol is a sesquiterpenoid compound that belongs to the eudesmane family. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities. This compound is found in various plants and has been studied for its potential medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eudesm-4(15)-ene-3alpha,11-diol typically involves the isolation of the compound from natural sources such as the flowers of Chrysanthemum indicum . The isolation process includes extraction with solvents like ethanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. large-scale extraction methods involve the use of supercritical fluid extraction or steam distillation to obtain the compound from plant materials.
Analyse Des Réactions Chimiques
Types of Reactions: Eudesm-4(15)-ene-3alpha,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted eudesmane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Potential use in the development of natural pesticides and fragrances.
Mécanisme D'action
The mechanism of action of Eudesm-4(15)-ene-3alpha,11-diol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The compound’s structure allows it to interact with cell membranes, leading to changes in cell permeability and function.
Comparaison Avec Des Composés Similaires
Eudesm-4(15)-ene-3alpha,11-diol is unique among eudesmane sesquiterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 7-epi-eudesm-4(15),11(13)-diene-1beta,3beta-diol
- 7-epi-1beta-hydroxy-beta-eudesmol
- Eudesma-4(15),7-dien-8-one
These compounds share a similar eudesmane skeleton but differ in the position and number of hydroxyl groups, leading to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(2R,4aS,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1 |
Clé InChI |
LEEZDPXWPYCRRM-COMQUAJESA-N |
SMILES isomérique |
C[C@@]12CC[C@H](C[C@H]1C(=C)[C@@H](CC2)O)C(C)(C)O |
SMILES canonique |
CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
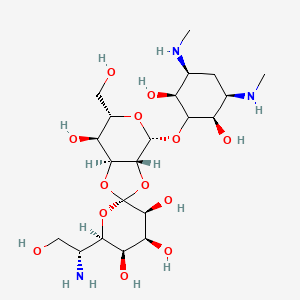
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
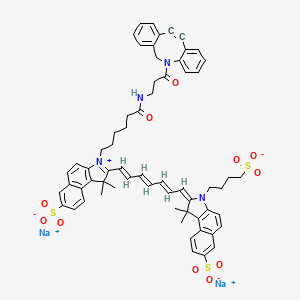
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
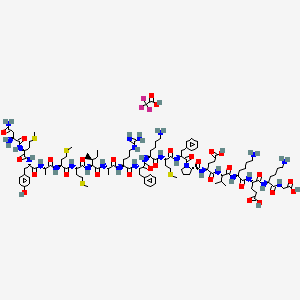
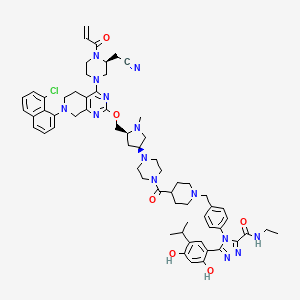
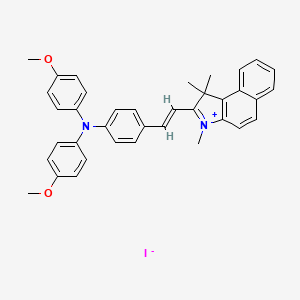
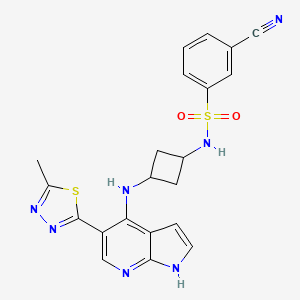
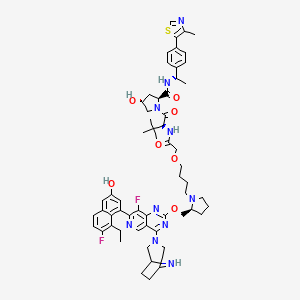
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)


